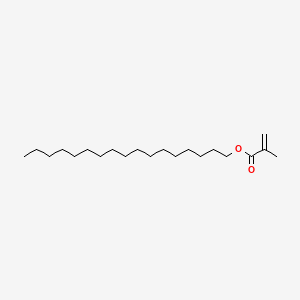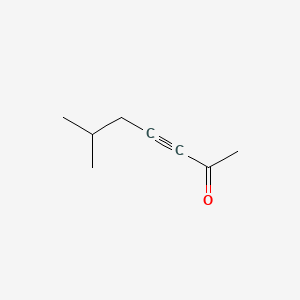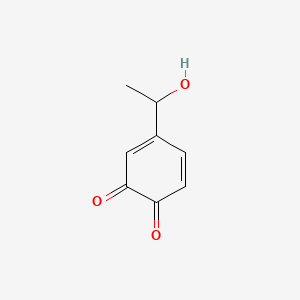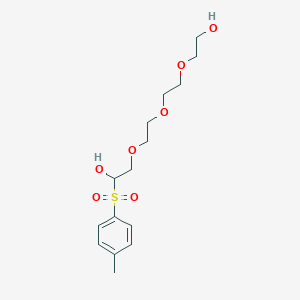
1-Tosyltetraethylene glycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tosyltetraethylene glycol is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are known for their excellent leaving group properties in nucleophilic substitution reactions . This compound is derived from tetraethylene glycol, which is a polyether compound with the formula C8H18O5 . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Tosyltetraethylene glycol can be synthesized through the tosylation of tetraethylene glycol. The process involves the reaction of tetraethylene glycol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine . The reaction typically takes place at room temperature and results in the formation of this compound along with the by-product, hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tosyltetraethylene glycol undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of the tosylate group, this compound is highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary and secondary amines, and thiolates are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of nucleophile used. For example, reaction with sodium methoxide yields methoxy-substituted tetraethylene glycol, while reaction with an amine results in an amino-substituted product .
Applications De Recherche Scientifique
1-Tosyltetraethylene glycol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-Tosyltetraethylene glycol is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is easily displaced by nucleophiles, facilitating the formation of new chemical bonds . This property makes it a valuable reagent in organic synthesis, where it is used to introduce various functional groups into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene Glycol Derivatives: Compounds like polyethylene glycol (PEG) and its derivatives, such as PEG-tosylate, exhibit similar properties and are used in similar fields.
Uniqueness
1-Tosyltetraethylene glycol is unique due to its specific structure, which combines the properties of tetraethylene glycol and the tosylate group. This combination allows for versatile reactivity and makes it suitable for a wide range of applications in organic synthesis, bioconjugation, and material science .
Propriétés
Formule moléculaire |
C15H24O7S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol |
InChI |
InChI=1S/C15H24O7S/c1-13-2-4-14(5-3-13)23(18,19)15(17)12-22-11-10-21-9-8-20-7-6-16/h2-5,15-17H,6-12H2,1H3 |
Clé InChI |
LCPYCGXXFACDDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(COCCOCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





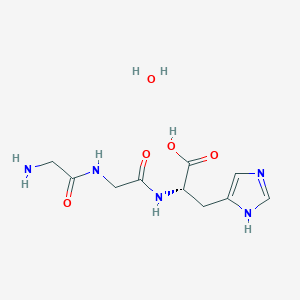

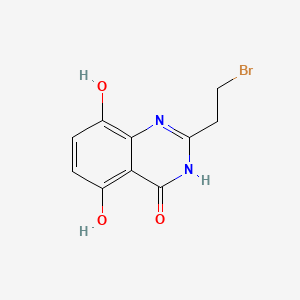

![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
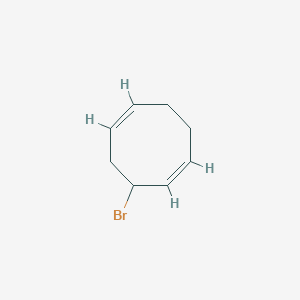
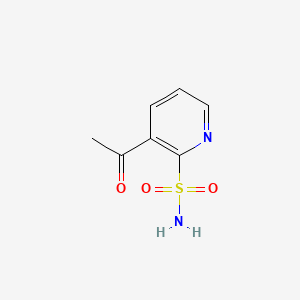
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
